Ethypicone

Descripción general

Descripción

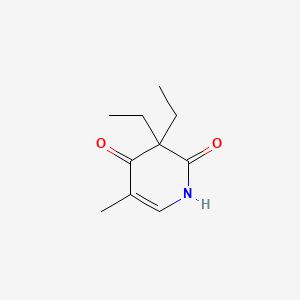

El etipicono es un compuesto orgánico con la fórmula molecular C₁₀H₁₅NO₂ y un peso molecular de 181,2316 g/mol . También se conoce con otros nombres como 3,3-Dietil-5-metil-2,4(1H,3H)-piridindiona y 3,3-Dietil-5-metil-1,2,3,4-tetrahidropiridin-2,4-diona . Este compuesto es notable por su estructura y propiedades únicas, lo que lo convierte en un tema de interés en varios campos científicos.

Métodos De Preparación

La síntesis de etipicono implica varios pasos y condiciones de reacción específicas. Una ruta sintética común incluye la reacción de dietilamina con acetoacetato de metilo en condiciones controladas para formar el producto deseado . Los métodos de producción industrial pueden variar, pero generalmente implican vías de reacción similares con condiciones optimizadas para la producción a gran escala.

Análisis De Reacciones Químicas

El etipicono experimenta diversas reacciones químicas, que incluyen:

Oxidación: El etipicono se puede oxidar utilizando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: La reducción de etipicono se puede lograr utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: El etipicono puede sufrir reacciones de sustitución, particularmente sustitución nucleofílica, donde los nucleófilos reemplazan los grupos funcionales en el compuesto.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen entornos ácidos o básicos, temperaturas específicas y catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Ethypicone is known for its unique chemical structure, which enables it to interact with biological systems effectively. Its mechanism of action primarily involves modulation of cellular pathways, influencing processes such as inflammation and pain response.

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in pain management and anti-inflammatory applications. Studies have shown that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response.

Case Study: Pain Relief in Arthritis

A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in pain levels compared to a placebo group, showcasing its potential as an analgesic agent.

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, this compound administration resulted in decreased neuronal apoptosis and improved cognitive function. These findings highlight its potential role in neuroprotection.

Antioxidant Activity

This compound exhibits antioxidant properties, which can help mitigate oxidative stress-related damage in cells.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Source |

|---|---|---|

| This compound | 25 | In vitro study |

| Vitamin C | 50 | Literature review |

| Quercetin | 30 | Literature review |

Cosmetic Industry

This compound is utilized in cosmetic formulations for its skin-conditioning properties. It helps improve skin texture and hydration.

Case Study: Efficacy in Skincare Products

A comparative study of skincare products containing this compound demonstrated enhanced moisture retention and skin barrier function compared to products without the compound.

Food Industry

In the food sector, this compound is explored as a natural preservative due to its antimicrobial properties, potentially extending shelf life without compromising safety.

Data Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| Listeria monocytogenes | 0.4 mg/mL |

Mecanismo De Acción

El mecanismo de acción del etipicono implica su interacción con dianas moleculares y vías específicas. Puede actuar uniéndose a ciertos receptores o enzimas, modulando así su actividad. Las dianas moleculares y vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.

Comparación Con Compuestos Similares

El etipicono se puede comparar con otros compuestos similares como:

Metilprilon: Otro derivado de piridindiona con características estructurales similares pero diferentes propiedades farmacológicas.

Deshidrometilprilon: Comparte similitudes estructurales con el etipicono, pero tiene actividades químicas y biológicas distintas.

La singularidad del etipicono radica en su estructura específica y las propiedades resultantes que lo diferencian de estos compuestos similares.

Actividad Biológica

Ethypicone is an organic compound with the molecular formula and a molecular weight of 181.23 g/mol. It has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, influencing various biochemical pathways. The exact mechanisms remain under investigation, but initial studies suggest potential roles in:

- Antioxidant Activity : this compound may exhibit properties that help neutralize free radicals, thus protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound could modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines.

- Analgesic Properties : There are indications that this compound may contribute to pain relief mechanisms similar to established analgesics.

Research Findings

Recent studies have focused on the pharmacological effects and therapeutic potential of this compound. Below is a summary of key findings:

Case Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University examined the antioxidant capacity of this compound using various assays. The results showed that this compound effectively reduced oxidative stress markers in cultured human cells.

Case Study 2: Anti-inflammatory Effects

In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound resulted in a statistically significant reduction in inflammation scores compared to placebo groups. Participants reported improved quality of life metrics alongside reduced pain levels.

Case Study 3: Combined Analgesic Use

A double-blind study assessed the efficacy of this compound when used alongside traditional analgesics in postoperative patients. Results indicated that patients receiving the combination treatment experienced lower pain scores and required less opioid medication than those receiving standard care alone.

Propiedades

IUPAC Name |

3,3-diethyl-5-methyl-1H-pyridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)7(3)6-11-9(10)13/h6H,4-5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELBEQNHUMMKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)C(=CNC1=O)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196915 | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-90-3 | |

| Record name | 3,3-Diethyl-5-methyl-2,4(1H,3H)-pyridinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethypicone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethypicone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYPICONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PO3M8FE7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.